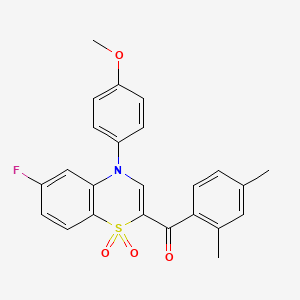

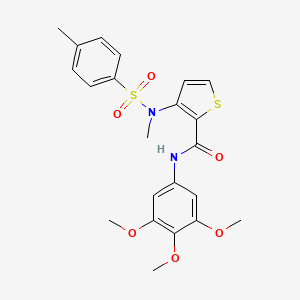

![molecular formula C18H14F3N3O2 B6582810 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1116017-17-4](/img/structure/B6582810.png)

2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities .

Synthesis Analysis

The synthesis of similar quinazoline derivatives has been reported in the literature. For instance, a total of eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized via a hybrid pharmacophore approach . Another study reported the synthesis of quinazolin-4(3H)-ones via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by means of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives typically involve the functionalization of alkyl boronic esters or the reaction of o-amino benzamides with thiols .Applications De Recherche Scientifique

2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has a variety of scientific research applications. It has been used in the study of the pharmacology of various drugs, as well as in the study of the biochemical and physiological effects of various compounds. It has also been used in the study of the mechanism of action of various drugs and in the study of the structure and function of proteins.

Mécanisme D'action

Target of Action

Similar compounds have shown potent activity against various microorganisms, suggesting that the compound may target key proteins or enzymes in these organisms .

Mode of Action

Based on the activities of similar compounds, it can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to the death of the microorganism .

Biochemical Pathways

Given the antimicrobial and antiviral activities of similar compounds, it can be inferred that the compound interferes with essential biochemical pathways in the targeted microorganisms, leading to their death .

Result of Action

Similar compounds have shown potent antimicrobial and antiviral activities, suggesting that the compound leads to the death of the targeted microorganisms .

Avantages Et Limitations Des Expériences En Laboratoire

2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a relatively low molecular weight, making it suitable for a variety of laboratory experiments. However, it is not very stable and is prone to degradation when exposed to light or heat.

Orientations Futures

The potential future directions of research involving 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide are vast. One potential future direction is the development of new compounds based on the structure of this compound that could be used to study the pharmacology of various drugs. Additionally, further research could be conducted to study the biochemical and physiological effects of this compound on various biological systems. Finally, further research could be conducted to study the mechanism of action of this compound and its potential therapeutic applications.

Méthodes De Synthèse

2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized via a three-step process. The first step involves the reaction of 2-methylquinazoline and 3-trifluoromethylphenylacetyl chloride in the presence of a base. The second step involves the reaction of the product of the first step with sodium hydroxide in the presence of a catalyst. The final step involves the reaction of the product of the second step with aqueous hydrochloric acid.

Propriétés

IUPAC Name |

2-(2-methylquinazolin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-11-22-15-8-3-2-7-14(15)17(23-11)26-10-16(25)24-13-6-4-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOXLHDBHOQACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

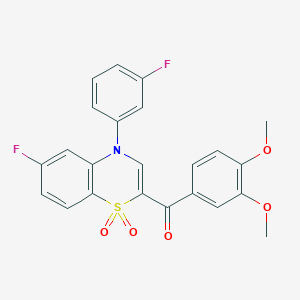

![3-(4-methoxyphenyl)-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6582747.png)

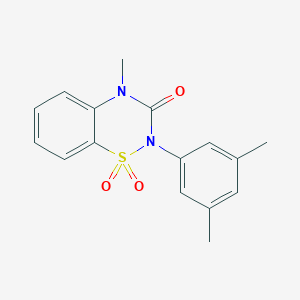

![4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582766.png)

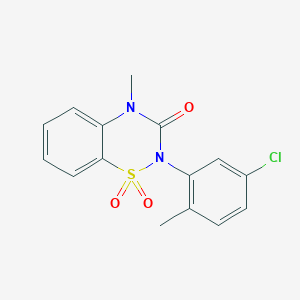

![2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582784.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582797.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B6582806.png)

![N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582809.png)

![ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate](/img/structure/B6582824.png)